3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid

Descripción

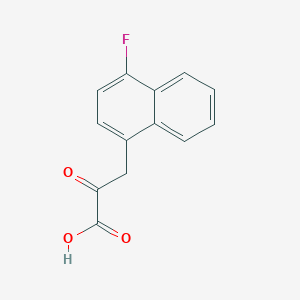

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid is a fluorinated aromatic derivative of 2-oxopropanoic acid (pyruvic acid). Its structure comprises a 4-fluoro-1-naphthyl group substituted at the β-carbon of the α-keto acid backbone. The fluorine atom enhances metabolic stability and binding affinity in biological systems, while the naphthyl moiety contributes to lipophilicity and π-π stacking interactions in molecular recognition .

Propiedades

Fórmula molecular |

C13H9FO3 |

|---|---|

Peso molecular |

232.21 g/mol |

Nombre IUPAC |

3-(4-fluoronaphthalen-1-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C13H9FO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17) |

Clave InChI |

FKKTVVBLMDNGKH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2F)CC(=O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoronaphthalene, which is subjected to a series of reactions to introduce the necessary functional groups.

Formation of Intermediate: The intermediate compound is formed through a Friedel-Crafts acylation reaction, where 4-fluoronaphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Oxidation: The intermediate is then oxidized to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Products with additional oxo or hydroxyl groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Compounds with various functional groups replacing the fluoro group.

Aplicaciones Científicas De Investigación

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The fluoro-substituted naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxo group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of 2-Oxopropanoic Acid Derivatives

The following compounds share the 2-oxopropanoic acid core but differ in substituents, leading to distinct chemical and biological properties:

Physical and Spectral Properties

Critical Analysis of Key Differences

Substituent Effects on Solubility: The 4-fluoro-1-naphthyl group increases hydrophobicity compared to indolyl or benzoylphenylamino derivatives, impacting bioavailability. Unsubstituted pyruvic acid is highly water-soluble, whereas aromatic substitutions reduce solubility .

Metabolic Pathways: Indole-3-pyruvic acid is a natural metabolite, while this compound is synthetic, likely requiring specialized degradation pathways .

Synthetic Utility: Fluorinated naphthyl derivatives are prioritized in drug discovery for enhanced target binding, whereas benzoylphenylamino analogs serve as photoprobes .

Actividad Biológica

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities, particularly its anti-inflammatory properties. This article explores its biological mechanisms, pharmacokinetics, comparative studies, and case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features several functional groups that contribute to its biological activity:

- Fluorophenyl Group : Enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.

- Carboxylic Acid Group : Involved in ionic interactions with enzymes or receptors.

- Carbonyl Group : Plays a role in the reactivity of the compound, influencing its interaction with biological systems.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation. By inhibiting COX activity, this compound exhibits significant anti-inflammatory effects, making it relevant for treating conditions such as arthritis and other inflammatory diseases.

Anti-Inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory activity. Comparative studies show that its efficacy is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Flurbiprofen | Propionic acid derivative | Widely used NSAID; well-studied pharmacological profile |

| (S)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid | Enantiomer of (R)-isomer | Different biological activity profile |

| 3-(2-Fluorophenyl)-2-hydroxypropanoic acid | Similar fluorinated phenyl group | Variations in anti-inflammatory potency |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest that it possesses favorable pharmacokinetic properties, including moderate lipophilicity and stability in serum, which are critical for its therapeutic application.

In Vitro Studies

A study demonstrated that this compound effectively inhibited both COX-1 and COX-2 enzymes in cultured human cells. The results indicated a dose-dependent reduction in prostaglandin E2 levels, a key mediator of inflammation. This suggests that the compound could serve as a viable alternative to traditional NSAIDs in managing inflammatory conditions.

In Vivo Models

Animal studies have shown that administration of this compound leads to significant reductions in inflammatory responses in models of arthritis. The observed effects were comparable to those seen with standard NSAIDs, supporting its potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.